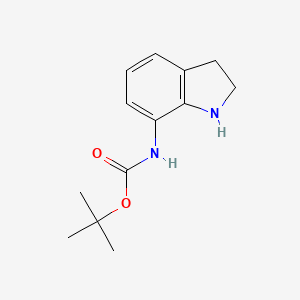

N-methyl-N-phenylpyrrolidin-3-amine

Übersicht

Beschreibung

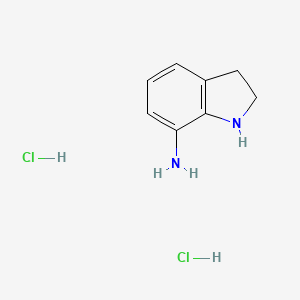

N-methyl-N-phenylpyrrolidin-3-amine is a chemical compound with the CAS Number: 22106-67-8 . It has a molecular weight of 176.26 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .

Molecular Structure Analysis

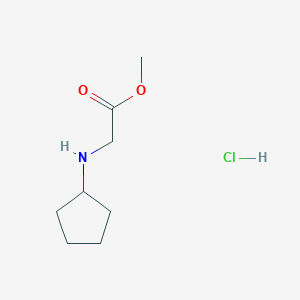

The molecular structure of N-methyl-N-phenylpyrrolidin-3-amine is represented by the InChI code: 1S/C11H16N2/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . This indicates that the compound is composed of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

N-methyl-N-phenylpyrrolidin-3-amine is an oil-like substance . It has a molecular weight of 176.26 . The compound is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Development

N-methyl-N-phenylpyrrolidin-3-amine: is a valuable compound in medicinal chemistry due to its pyrrolidine ring, a common feature in many biologically active compounds. The pyrrolidine ring is known for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage . This makes it an excellent scaffold for designing drugs with specific target selectivity.

Synthesis of Biologically Active Compounds

The compound’s structure allows for the synthesis of various biologically active compounds. Its versatility is highlighted in the creation of molecules with potential therapeutic effects. Researchers utilize this compound to develop new entities with promising biological profiles, particularly in the realm of neuroactive and psychoactive agents .

Green Chemistry: Microwave-Assisted Organic Synthesis (MAOS)

N-methyl-N-phenylpyrrolidin-3-amine: can be synthesized using MAOS, a technique that enhances synthetic efficiency and aligns with the principles of green chemistry. This method reduces reaction times and energy consumption, providing a more sustainable approach to chemical synthesis .

Chemical Safety and Handling

The compound is handled with care in research settings, adhering to safety protocols due to its chemical properties. It requires storage at low temperatures and is subject to safety measures to prevent hazards like skin and eye irritation, as well as respiratory issues .

Analytical Chemistry: Physicochemical Parameter Analysis

In analytical chemistry, N-methyl-N-phenylpyrrolidin-3-amine is used to study physicochemical parameters such as solubility, stability, and reactivity. These studies are crucial for understanding how the compound behaves under different conditions and can influence its applications in drug formulation .

Stereochemistry: Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in N-methyl-N-phenylpyrrolidin-3-amine is significant for enantioselective synthesis. Different stereoisomers can lead to varied biological profiles of drug candidates, making it an important aspect of research in developing enantioselective drugs .

Safety and Hazards

The safety data sheet for N-methyl-N-phenylpyrrolidin-3-amine indicates that it should not be released into the environment . In case of contact with skin or eyes, or if inhaled or swallowed, medical attention should be sought . The compound is classified as a danger according to GHS05 and GHS07 pictograms .

Eigenschaften

IUPAC Name |

N-methyl-N-phenylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIDHZWUCLLFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenylpyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)

![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)

![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)

![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)

![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)

![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)